2-(4-Amino-2-nitrophenyl)acetic acid
Description
2-(4-Amino-2-nitrophenyl)acetic acid (CAS: 116435-81-5) is a nitroaromatic compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . It is primarily used in research settings as a building block for organic synthesis, with applications in pharmaceutical and chemical development. Key properties include:
Properties
IUPAC Name |
2-(4-amino-2-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCICBDSCTWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by reduction and amination steps. One common method includes the nitration of phenylacetic acid to form 2-nitrophenylacetic acid, which is then reduced to 2-amino-2-nitrophenylacetic acid using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products Formed
Reduction: Formation of 2-(4-Amino-2-aminophenyl)acetic acid.
Oxidation: Formation of 2-(4-Nitro-2-nitrophenyl)acetic acid.
Substitution: Formation of halogenated derivatives or further nitrated products.
Scientific Research Applications
Organic Synthesis
2-(4-Amino-2-nitrophenyl)acetic acid serves as a versatile building block in organic chemistry. Its applications include:
- Protecting Group : It acts as a protecting group for primary alcohols during synthesis. The alcohol can be esterified with the acid, allowing for selective reactions without interference from other functional groups .
- Precursor to Heterocycles : The compound is a precursor for various heterocycles. Complete reduction yields anilines that can cyclize into lactams, while partial reductive cyclization can produce hydroxamic acids .
- Total Synthesis : It is involved in the total synthesis of biologically active molecules such as quindoline derivatives and (−)-phaitantrin D, which has clinical significance due to its enzyme inhibitory properties .
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Anticancer Properties : The derivatives of this compound have been studied for their anticancer activities. Modifications of the compound can result in agents that inhibit cancer cell proliferation .
- Antimicrobial Activity : Some studies suggest that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Agricultural Applications
The compound has also been utilized in agriculture:
- Herbicide : It displays selective herbicidal properties, making it useful in controlling specific weed species without harming crops. This application is particularly valuable in sustainable agriculture practices .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Herbicidal Efficacy
Research focused on the herbicidal efficacy of this compound demonstrated its effectiveness against several weed species while showing minimal phytotoxicity to crops. This study supports its use as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogs
Substituent Effects on Reactivity and Solubility
- Nitro Group Position: The 2,4-dinitrophenyl analog (CAS 643-43-6) has enhanced electron-withdrawing effects due to two nitro groups, increasing acidity compared to mono-nitro derivatives . In the target compound, the 4-amino-2-nitro substitution creates a meta-directing effect, influencing electrophilic substitution reactions .
- Amino Group vs. Oxo Group: The 2-((4-Nitrophenyl)amino)-2-oxoacetic acid (CAS 103-94-6) replaces the acetic acid’s α-hydrogen with an oxo group, making it more electrophilic but less stable in aqueous solutions .
- Iodo Substituent: 2-(2-Iodo-4-nitrophenyl)acetic acid (CAS 66949-41-5) introduces a heavy atom, which may enhance crystallinity but reduce solubility in polar solvents .
Biological Activity
2-(4-Amino-2-nitrophenyl)acetic acid is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its synthesis, pharmacological effects, and potential applications in drug development.
Chemical Structure and Properties
This compound, also known as 4-amino-2-nitrophenylacetic acid, possesses a nitro group and an amino group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics or antimicrobial agents.
2. Anticancer Activity
The compound has shown promise in anticancer research. Studies have reported cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
3. Anti-inflammatory Effects
In vivo studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce edema in animal models, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The nitro group may play a role in modulating oxidative stress within cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Gene Expression Regulation : It has been observed to affect the expression of genes related to apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Activity : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential use as an antibacterial agent .
- Cancer Cell Line Analysis : Research involving human cancer cell lines showed that treatment with the compound led to significant reductions in cell viability, supporting its role as a potential anticancer drug .
- Inflammation Model : An experimental model of inflammation showed that administration of the compound resulted in reduced swelling and pain, indicating its efficacy in managing inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 2-(4-Amino-2-nitrophenyl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nitration of phenylacetic acid derivatives followed by regioselective amination. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the para position .
- Amination : Catalytic hydrogenation (e.g., Pd/C, H₂) or reductive amination (e.g., NaBH₄) to convert the nitro group to an amine .
- Optimization : Yields >80% are achieved using controlled pH (~7–8) and inert atmospheres (N₂/Ar) to prevent side reactions. Purity is validated via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation combines:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and confirms stereochemistry .
- Spectroscopy :
- FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1680 cm⁻¹ (C=O) .
- NMR : δ 6.8–7.5 ppm (aromatic H), δ 4.1 ppm (CH₂), and δ 2.1 ppm (NH₂) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 196.16 .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Enzyme inhibition : Screened against tyrosine kinases and oxidoreductases via kinetic assays (IC₅₀: 10–50 µM) .
- Antimicrobial activity : Tested using MIC assays against E. coli and S. aureus (MIC: 25–100 µg/mL) .
- Comparative analysis : Structural analogs (e.g., 2-Amino-3-(4-nitrophenyl)propanoic acid) show divergent activities, emphasizing the role of the carboxylic acid group in target binding .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional selection : B3LYP/6-311++G(d,p) accounts for exact exchange and correlation, critical for nitro-group polarization .
- Key parameters :
- HOMO-LUMO gap (~4.5 eV) predicts electrophilic reactivity at the nitro group .
- NPA charges: Nitro O atoms carry −0.45 e, favoring hydrogen bonding in enzyme active sites .
- Reactivity trends : Nitro reduction (E⁰calc = −0.3 V vs. SCE) aligns with experimental cyclic voltammetry data .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structural analogs : Compare activity of this compound with derivatives lacking the carboxylic acid group (e.g., 4-Nitrophenylalanine) to isolate functional group contributions .
- Assay standardization : Use isogenic cell lines and fixed incubation times (e.g., 24 h) to minimize variability in cytotoxicity studies .
- Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify statistically significant trends (p < 0.05) .
Q. How does the compound interact with enzyme active sites, and what computational tools model these interactions?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite model binding to kinases (e.g., EGFR). Key interactions:
- Hydrogen bonds between the amino group and Asp831 .
- π-Stacking of the nitrophenyl ring with Phe723 .
- MD simulations : GROMACS (50 ns trajectories) reveal stable binding (RMSD < 2 Å) and identify conformational changes in the enzyme’s activation loop .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
